

AE0047 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	AE0047 Hydrochloride	
Cat. No.:	B1649279	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

AE0047 Hydrochloride is a dihydropyridine-based L-type calcium channel blocker with significant antihypertensive properties and a unique profile of affecting lipid metabolism. This technical guide provides a comprehensive overview of its pharmacological properties, including its Chemical Abstracts Service (CAS) number and molecular weight. Detailed experimental protocols for key assays are presented, along with a summary of quantitative data from preclinical studies. Furthermore, this guide illustrates the proposed signaling pathways of **AE0047 Hydrochloride**'s action through detailed diagrams, offering a valuable resource for researchers in cardiovascular and metabolic drug discovery.

Core Compound Information

Parameter	Value	Reference
Compound Name	AE0047 Hydrochloride	N/A
CAS Number	116308-56-6	[1][2][3]
Molecular Formula	C41H43CIN4O6	N/A
Molecular Weight	723.26 g/mol	[3]



Pharmacological Profile

AE0047 Hydrochloride is a potent antagonist of L-type calcium channels, exhibiting high affinity for these channels in both cardiac and smooth muscle tissues. Its primary pharmacological effect is vasodilation, leading to a reduction in blood pressure.

Antihypertensive Activity

Preclinical studies in spontaneously hypertensive rats (SHR) have demonstrated the dosedependent and long-lasting antihypertensive effects of AE0047.

Animal Model	Administration Route	Dose	Effect on Systolic Blood Pressure (SBP)	Reference
Spontaneously Hypertensive Rats (SHR)	Oral	1, 3, 10 mg/kg	Dose-related reduction	N/A
Spontaneously Hypertensive Rats (SHR)	Intravenous	10, 30, 100 μg/kg	Slow onset, sustained reduction	N/A
Renal Hypertensive Dogs	Oral (capsule)	4, 8, 16, 32 mg/body	Dose-dependent and long-lasting effects	N/A

Effects on Lipid Metabolism

AE0047 has been shown to modulate lipid metabolism, a characteristic not commonly associated with all dihydropyridine calcium channel blockers. Specifically, it has been observed to decrease plasma triglyceride levels.



Cell Line / Animal Model	Key Finding	Reference
Caco-2 cells	Inhibits basolateral secretion of triglycerides and apolipoprotein B.	[4]
HepG2 cells	Increases the cellular uptake of Very Low-Density Lipoprotein (VLDL).	[4]
Obese Zucker rats	Dose-dependently decreases plasma triglyceride and TG-rich lipoprotein levels.	[4]

Experimental Protocols [3H]-Nimodipine Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of **AE0047 Hydrochloride** for L-type calcium channels using radiolabeled nimodipine.

Materials:

- Rat cardiac or smooth muscle membranes
- [3H]-Nimodipine (radioligand)
- AE0047 Hydrochloride (test compound)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Scintillation fluid and counter

Procedure:

- Prepare membrane homogenates from rat cardiac or smooth muscle tissue.
- In a series of tubes, add a constant concentration of [3H]-Nimodipine.



- Add increasing concentrations of unlabeled AE0047 Hydrochloride to competitively displace the radioligand.
- Add the membrane preparation to initiate the binding reaction.
- Incubate at a specified temperature (e.g., 25°C) for a set duration to reach equilibrium.
- Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
- Wash the filters with ice-cold assay buffer to remove non-specific binding.
- Place the filters in scintillation vials with scintillation fluid.
- Quantify the radioactivity using a scintillation counter.
- Analyze the data to determine the IC50 value of AE0047 Hydrochloride, which can then be
 used to calculate its binding affinity (Ki).

Triglyceride Secretion in Caco-2 Cells

This protocol describes a method to assess the effect of **AE0047 Hydrochloride** on triglyceride secretion from intestinal-like Caco-2 cells.

Materials:

- Differentiated Caco-2 cells grown on permeable supports
- [14C]-Oleic acid
- AE0047 Hydrochloride
- · Cell culture medium
- Lipid extraction solvents (e.g., hexane/isopropanol)
- Thin-layer chromatography (TLC) system
- Scintillation counter



Procedure:

- Culture Caco-2 cells on permeable supports until they form a differentiated monolayer.
- Treat the cells with varying concentrations of AE0047 Hydrochloride.
- Add [14C]-Oleic acid to the apical side of the cell monolayer to serve as a precursor for triglyceride synthesis.
- Incubate for a specified period to allow for lipid synthesis and secretion.
- Collect the medium from the basolateral compartment.
- Extract lipids from the basolateral medium using appropriate organic solvents.
- Separate the lipid classes, including triglycerides, using TLC.
- Scrape the triglyceride spots from the TLC plate and quantify the radioactivity using a scintillation counter.
- Compare the amount of secreted [14C]-triglyceride in treated versus untreated cells to determine the effect of AE0047.

VLDL Uptake Assay in HepG2 Cells

This protocol details a method to measure the effect of **AE0047 Hydrochloride** on the uptake of VLDL by the human liver cell line, HepG2.

Materials:

- HepG2 cells
- Very Low-Density Lipoprotein (VLDL) labeled with a fluorescent or radioactive tag (e.g., ¹²⁵I-VLDL)
- AE0047 Hydrochloride
- Cell culture medium



• Plate reader or gamma counter

Procedure:

- Plate HepG2 cells and allow them to adhere and grow.
- Treat the cells with different concentrations of **AE0047 Hydrochloride**.
- Add labeled VLDL to the cell culture medium.
- Incubate for a defined period to allow for VLDL uptake by the cells.
- Wash the cells thoroughly to remove any unbound VLDL.
- Lyse the cells to release the internalized VLDL.
- Measure the amount of internalized labeled VLDL using a plate reader (for fluorescent tags)
 or a gamma counter (for radioactive tags).
- Compare the VLDL uptake in treated cells to that in control cells.

Signaling Pathways and Mechanisms of Action Antihypertensive Mechanism

As a dihydropyridine calcium channel blocker, **AE0047 Hydrochloride** exerts its antihypertensive effect by inhibiting the influx of extracellular calcium into vascular smooth muscle cells. This leads to vasodilation and a subsequent reduction in peripheral resistance and blood pressure.



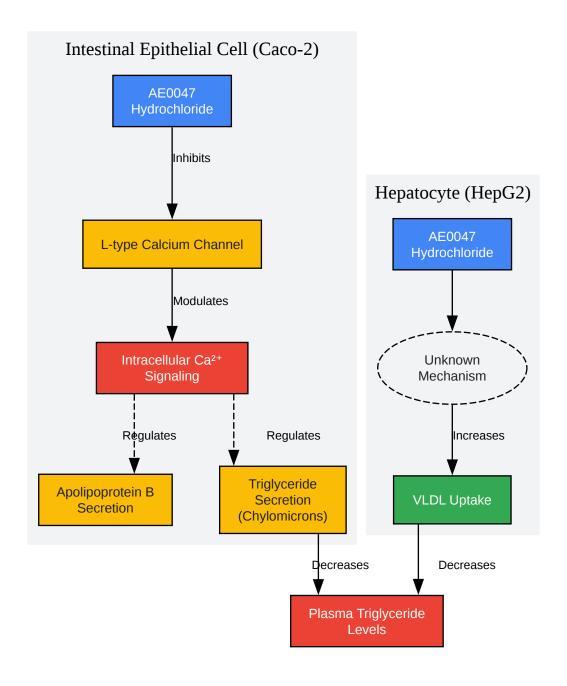
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Caption: Antihypertensive mechanism of AE0047 Hydrochloride.

Proposed Mechanism for Lipid Metabolism Modulation

The precise signaling pathway by which **AE0047 Hydrochloride** modulates lipid metabolism is still under investigation. However, based on its known function as a calcium channel blocker and its observed effects on intestinal and hepatic cells, a potential mechanism can be proposed. Calcium signaling is known to be involved in the assembly and secretion of lipoproteins.





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- To cite this document: BenchChem. [AE0047 Hydrochloride: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1649279#ae0047-hydrochloride-cas-number-and-molecular-weight]

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